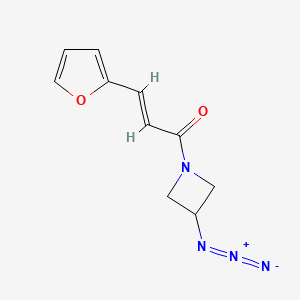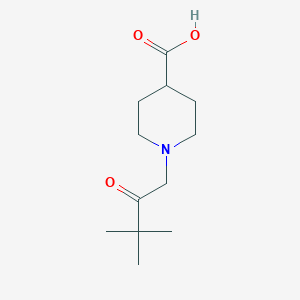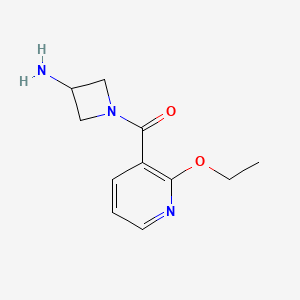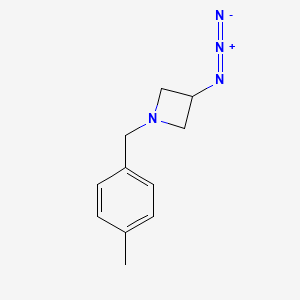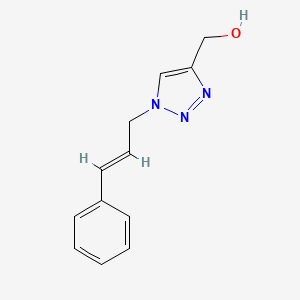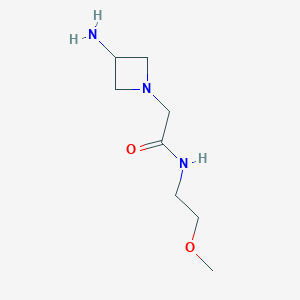
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide
Vue d'ensemble
Description
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide, also known as 2-AA, is a molecule with a unique structure that has been the subject of intense scientific research due to its potential applications in the field of drug discovery. It is a cyclic amide that contains both an amine and a carboxylic acid functional group. 2-AA has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide is complex and not completely understood. It is believed that this compound binds to the active site of the enzyme, preventing its activity. In addition, this compound is thought to interact with the enzyme's active site through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of the enzymes acetylcholinesterase, serine protease, and cyclooxygenase-2. In addition, this compound has been found to inhibit the activity of the enzyme glucosidase, which is involved in the breakdown of carbohydrates. This compound has also been found to inhibit the activity of the enzyme lipase, which is involved in the breakdown of lipids. Finally, this compound has been found to inhibit the activity of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the synthesis of ATP.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has several advantages for lab experiments. First, it is relatively easy to synthesize and is available commercially. Second, it is relatively stable and can be stored for long periods of time. Finally, it is relatively non-toxic and has low potential for side effects. However, this compound also has some limitations. First, it is relatively expensive. Second, it is difficult to purify and has a low solubility in water.
Orientations Futures
The potential applications of 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide are vast and there are many possible future directions for research. Some potential future directions include the development of new synthesis methods, the investigation of its effects on other enzymes, the study of its potential therapeutic applications, and the exploration of its potential as an inhibitor of other biochemical pathways. Additionally, further research could be done on the mechanism of action of this compound and its biochemical and physiological effects.
Applications De Recherche Scientifique
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has been studied extensively due to its potential applications in drug discovery. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied as a potential inhibitor of the enzyme serine protease, which is involved in the breakdown of proteins. In addition, this compound has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Propriétés
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-13-3-2-10-8(12)6-11-4-7(9)5-11/h7H,2-6,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZNEPKJNRGSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




